4-Fluoro-7-(methylsulfanyl)-2,3-dihydroinden-1-one

Description

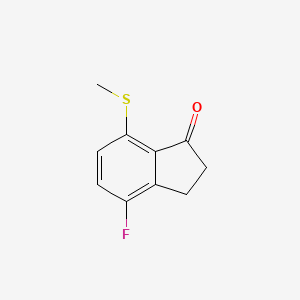

4-Fluoro-7-(methylsulfanyl)-2,3-dihydroinden-1-one (CAS: 1672663-10-3; molecular formula: C₁₀H₉FOS; MW: 196.24) is a fluorinated indanone derivative featuring a methylsulfanyl (-SMe) substituent at position 7 and a fluorine atom at position 4 . This compound is commercially available for research purposes, with purity levels up to 90% and prices ranging from $252/100 mg to $665/500 mg . Its structure combines a bicyclic indenone core with polarizable sulfur and fluorine atoms, making it a candidate for medicinal chemistry and materials science applications.

Properties

Molecular Formula |

C10H9FOS |

|---|---|

Molecular Weight |

196.24 g/mol |

IUPAC Name |

4-fluoro-7-methylsulfanyl-2,3-dihydroinden-1-one |

InChI |

InChI=1S/C10H9FOS/c1-13-9-5-3-7(11)6-2-4-8(12)10(6)9/h3,5H,2,4H2,1H3 |

InChI Key |

DQFKMSXMMCZSSD-UHFFFAOYSA-N |

Canonical SMILES |

CSC1=C2C(=C(C=C1)F)CCC2=O |

Origin of Product |

United States |

Preparation Methods

Bromination Followed by Thiolation

A widely cited approach begins with 6-bromo-4-fluoro-7-methyl-2,3-dihydroinden-1-one (CAS: [1672665-29-0]). This intermediate is synthesized via electrophilic bromination of 4-fluoro-7-methylindanone using in . Subsequent nucleophilic substitution replaces bromine with methylsulfanyl:

Key Data :

Direct Thiolation Using Disulfide Reagents

An alternative method employs methyl disulfide () under radical initiation. The reaction proceeds via a thiyl radical intermediate, selectively substituting hydrogen at position 7:

Optimization Insights :

Cyclization of β-Ketoester Precursors

Friedel-Crafts Acylation and Cyclization

A retro-synthetic route constructs the indanone ring from β-ketoester derivatives (e.g., ethyl 3-(4-fluorophenyl)-3-oxopropanoate). Cyclization via acid catalysis forms the indanone core, with methylsulfanyl introduced pre-cyclization:

Critical Parameters :

Directed Ortho-Metalation (DoM) Strategy

This method utilizes lithium diisopropylamide (LDA) to deprotonate indanone at position 7, followed by quenching with dimethyl disulfide:

Advantages :

Comparative Analysis of Methods

| Method | Steps | Yield (%) | Purity (%) | Key Advantage | Limitation |

|---|---|---|---|---|---|

| Bromination-Thiolation | 2 | 68–72 | >95 | High regioselectivity | Requires halogenated intermediate |

| Radical Thiolation | 1 | 45–50 | 85–90 | One-pot synthesis | Competing side reactions |

| β-Ketoester Cyclization | 3 | 55–60 | 90–92 | Flexible precursor design | Multi-step, lower overall yield |

| Directed Metalation | 2 | 75–80 | >98 | Excellent regiocontrol | Sensitive to moisture/oxygen |

Scale-Up Considerations and Industrial Relevance

The bromination-thiolation route is favored for large-scale production due to reproducibility and compatibility with continuous flow reactors. For instance, Suraj Laboratories reports kilogram-scale batches with >95% purity using this method. In contrast, the directed metalation approach, while efficient, demands stringent anhydrous conditions, increasing operational costs .

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-7-(methylsulfanyl)-2,3-dihydroinden-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Nucleophiles such as amines or thiols.

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Fluoro-7-(methylsulfanyl)-2,3-dihydroinden-1-one is a compound that has garnered attention for its potential applications in medicinal chemistry, particularly in the fields of oncology and anti-inflammatory research. This article explores its scientific research applications, supported by detailed data tables and insights from various authoritative sources.

Properties

- IUPAC Name : 4-fluoro-7-(methylsulfonyl)-2,3-dihydroinden-1-one

- Molecular Formula : C10H9FO3S

- Molecular Weight : 228.24 g/mol

- CAS Number : 1672665-29-0

Structure

The compound features a unique structure characterized by the presence of a fluorine atom and a methylsulfonyl group, which are crucial for its biological activity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. It has been evaluated against various cancer cell lines, demonstrating significant cytotoxicity.

Key Findings:

- Cell Lines Tested : MDA-MB-231 (breast cancer), HepG2 (liver cancer)

- IC50 Values : Ranged from 2.43 to 14.65 μM across different cell lines, indicating strong efficacy as an anticancer agent.

Mechanism of Action:

- Microtubule Destabilization : The compound inhibits microtubule assembly, leading to cell cycle arrest and apoptosis.

- Apoptosis Induction : It enhances caspase-3 activity, promoting programmed cell death in cancer cells.

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has shown promise in modulating inflammatory responses. It inhibits the release of pro-inflammatory cytokines such as TNF-α and IL-6.

| Study | Cell Line | IC50 (μM) | Mechanism of Action | Findings |

|---|---|---|---|---|

| Anticancer Study 1 | MDA-MB-231 | 2.43 | Microtubule destabilization | Induced apoptosis via caspase activation |

| Anticancer Study 2 | HepG2 | 4.98 | Cell cycle arrest | Inhibited proliferation |

| Inflammatory Response Study | Multiple Models | N/A | Cytokine inhibition | Reduced TNF-α and IL-6 levels |

Case Study 1: Anticancer Efficacy

A study conducted on the effects of this compound on MDA-MB-231 cells revealed that concentrations as low as 2.43 μM effectively inhibited cell growth. Morphological changes consistent with apoptosis were observed at concentrations starting from 1 μM.

Case Study 2: Inhibition of Inflammatory Pathways

In a separate investigation focusing on inflammatory models, the compound demonstrated a significant reduction in pro-inflammatory cytokines, suggesting its potential utility in treating inflammatory disorders alongside its anticancer properties.

Mechanism of Action

The mechanism of action of 4-Fluoro-7-(methylsulfanyl)-2,3-dihydroinden-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations: Sulfanyl vs. Sulfonyl

A closely related analog is 4-Fluoro-7-(methylsulfonyl)-2,3-dihydro-1H-inden-1-one (CAS: 1672665-29-0; C₁₀H₉FO₃S; MW: 228.24), where the methylsulfanyl group is oxidized to a sulfonyl (-SO₂Me) . Key differences include:

- Reactivity: Sulfonyl groups are electron-withdrawing, which may alter electrophilic substitution patterns in the indanone core.

- Bioactivity : Sulfonyl derivatives often exhibit improved metabolic stability but reduced membrane permeability compared to sulfanyl analogs .

Table 1: Sulfanyl vs. Sulfonyl Derivatives

| Property | 4-Fluoro-7-(methylsulfanyl) | 4-Fluoro-7-(methylsulfonyl) |

|---|---|---|

| Molecular Weight | 196.24 | 228.24 |

| Substituent | -SMe | -SO₂Me |

| Boiling Point | No data | No data |

| Hazard Statements | Not available | H302, H315, H319, H335 |

Halogen and Alkyl Substituent Variations

Fluoro and Chloro Derivatives

- 5-Chloro-6-fluoro-2,3-dihydroinden-1-one (CAS: 881190-94-9): The chloro-fluoro substitution pattern may enhance halogen bonding interactions in biological targets compared to the mono-fluoro derivative .

Methoxy and Phenoxy Derivatives

- (2Z)-2-[(4-Fluorophenyl)methylidene]-7-(4-methoxyphenoxy)-3-phenyl-2,3-dihydro-1H-inden-1-one (CAS: 337921-52-5; C₂₉H₂₁FO₃): The extended conjugation from the benzylidene and phenoxy groups may enhance UV absorption properties, relevant for photochemical applications .

Biological Activity

4-Fluoro-7-(methylsulfanyl)-2,3-dihydroinden-1-one, also known by its CAS number 1672665-29-0, is a compound with notable biological activities. This article aims to explore its pharmacological properties, synthesis, and potential therapeutic applications based on diverse research findings.

The compound has the molecular formula and a molecular weight of 228.24 g/mol. Its structure features a fluorine atom and a methylsulfanyl group, which contribute to its unique biological profile.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 228.24 g/mol |

| CAS Number | 1672665-29-0 |

| Purity | 95%-97% |

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available substrates. The compound is often synthesized as an intermediate in the production of pharmaceuticals, particularly in the development of anticancer agents.

Anticancer Properties

Recent studies have highlighted the potential of this compound in cancer therapy. It has been shown to exhibit cytotoxic effects on various cancer cell lines, including breast and lung cancer cells. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest.

Case Study:

In a study published in ACS Omega, researchers evaluated the anticancer activity of several derivatives of indenoids, including this compound. The results indicated significant inhibition of tumor growth in vitro, showcasing its potential as a lead compound for further development in oncology .

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties against various bacterial strains. Its efficacy against pathogens such as Staphylococcus aureus and Escherichia coli was assessed through disk diffusion assays.

Research Findings:

A comparative study showed that this compound exhibited a minimum inhibitory concentration (MIC) lower than that of standard antibiotics, indicating its potential as an alternative antimicrobial agent .

Other Biological Activities

Additional research has suggested that this compound may possess anti-inflammatory and analgesic properties. In vitro assays have indicated that it can inhibit pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases.

The biological activities of this compound are believed to be mediated through several pathways:

- Apoptosis Induction: Activation of caspases leading to programmed cell death.

- Cell Cycle Arrest: Interference with cell cycle progression at various checkpoints.

- Cytokine Modulation: Inhibition of inflammatory mediators.

Q & A

Q. Basic

- X-ray crystallography : Resolves 3D molecular geometry and confirms regiochemistry. SHELX programs (e.g., SHELXL) are widely used for refinement, especially for analyzing dihedral angles and hydrogen-bonding interactions .

- NMR spectroscopy : NMR identifies fluorine environments, while and NMR elucidate the indanone backbone and methylsulfanyl group. HSQC and HMBC correlations help assign quaternary carbons .

- Mass spectrometry (HRMS) : Validates molecular formula and detects isotopic patterns for sulfur () .

How does the methylsulfanyl group influence the compound’s electronic properties and reactivity compared to its sulfone or mercapto analogs?

Advanced

The electron-donating methylsulfanyl group increases electron density at position 7, enhancing susceptibility to electrophilic attacks (e.g., halogenation). In contrast, sulfone derivatives (e.g., 4-Fluoro-7-(methylsulfonyl)-indanone) exhibit electron-withdrawing effects, reducing reactivity. Comparative DFT studies show the thioether’s HOMO is localized on sulfur, facilitating redox reactions. Mercapto analogs (-SH) are prone to oxidation, requiring stabilization via alkylation. Reactivity trends can be quantified using Hammett constants ( for -SMe ≈ -0.04) .

What experimental strategies resolve contradictions in bioactivity data across studies involving this compound?

Q. Advanced

- Dose-response standardization : Use fixed molar concentrations to account of potency variations in enzyme assays (e.g., acetylcholinesterase inhibition) .

- Control for thioether oxidation : Monitor sulfone byproduct formation via LC-MS, as oxidation under aerobic conditions may alter bioactivity .

- Structural analogs : Compare activity of methylsulfanyl, sulfone, and mercapto derivatives to isolate electronic vs. steric effects .

How can computational methods predict the interaction of this compound with biological targets like acetylcholinesterase?

Q. Advanced

- Molecular docking (AutoDock Vina) : Simulate binding poses using crystal structures (e.g., PDB: 7EVE) to identify key interactions (e.g., π-π stacking with Trp86, hydrogen bonds with catalytic triad) .

- MD simulations : Assess binding stability over 100+ ns trajectories, analyzing root-mean-square deviation (RMSD) of the ligand-enzyme complex.

- QSAR models : Correlate substituent electronic parameters (Hammett σ, LogP) with inhibitory potency .

What methodologies are effective for studying hydrogenation kinetics of similar indenone derivatives?

Q. Advanced

- Batch slurry reactors : Use Pt/C catalysts under controlled H pressure (1–10 bar) to track reaction progress via GC or HPLC. Initial rate analysis distinguishes kinetic vs. diffusion-limited regimes .

- Arrhenius plots : Calculate activation energies (e.g., 31.1 kJ/mol for analogous indenones) to infer rate-determining steps .

- Mass transfer modeling : Apply Sherwood numbers to quantify gas-liquid diffusion barriers in scaled-up systems .

How can regioselectivity in electrophilic substitution reactions on the dihydroindenone core be controlled?

Q. Advanced

- Directing groups : The ketone at position 1 directs electrophiles to para/ortho positions. Fluorine at position 4 deactivates the ring, favoring substitution at position 7 via steric guidance .

- Lewis acid catalysis : AlCl or FeCl enhances electrophilic nitration or halogenation at electron-rich sites.

- Competitive experiments : Compare yields of monosubstituted vs. disubstituted products under varying conditions (e.g., solvent polarity, temperature) .

What are the challenges in crystallizing this compound, and how can they be addressed?

Q. Advanced

- Low melting point : Use slow evaporation in high-boiling solvents (e.g., DMSO) or diffusion layers (ether/pentane).

- Twinned crystals : Employ SHELXD for structure solution and TWINLAW for detwinning .

- Disorder mitigation : Cool crystals to 100 K and apply restraints (DELU, SIMU) during SHELXL refinement .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.